An In-Depth Technical Guide to N-butyl-4-cyanopiperidine-1-carboxamide: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to N-butyl-4-cyanopiperidine-1-carboxamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-butyl-4-cyanopiperidine-1-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this document leverages established principles of organic synthesis and structure-activity relationships of related compounds to present a scientifically grounded perspective on its chemical structure, physicochemical properties, a proposed synthetic route, and potential therapeutic applications.
Introduction and Rationale
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and the ability to project substituents in distinct three-dimensional orientations allow for precise interactions with biological targets. The introduction of a carboxamide moiety at the 1-position and a cyano group at the 4-position of the piperidine ring, as seen in N-butyl-4-cyanopiperidine-1-carboxamide, offers a unique combination of functionalities. The N-butyl group provides lipophilicity, which can influence pharmacokinetic properties, while the cyanopiperidine core is a known pharmacophore in various biologically active molecules. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and evaluation of this and related compounds.
Chemical Structure and Properties
The chemical structure of N-butyl-4-cyanopiperidine-1-carboxamide consists of a central piperidine ring with a butylcarboxamide group attached to the nitrogen atom and a cyano group at the 4-position.
Diagram of the Chemical Structure of N-butyl-4-cyanopiperidine-1-carboxamide
Caption: Chemical structure of N-butyl-4-cyanopiperidine-1-carboxamide.
Physicochemical Properties (Estimated)
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C11H19N3O | Based on the constituent atoms in the structure. |
| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or oil | Similar piperidine derivatives often exhibit these physical states.[4] |
| Melting Point | 50-70 °C | Lower than 1-Boc-4-cyanopiperidine (60-63 °C) due to potentially weaker crystal packing of the N-butyl group. |
| Boiling Point | > 300 °C at 760 mmHg | Expected to be high due to the polar carboxamide and cyano groups, similar to related structures.[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The N-butyl group increases lipophilicity, while the amide and cyano groups provide some polarity. |
| pKa (of protonated piperidine N) | ~8-9 | Typical range for the conjugate acid of a secondary amine within a piperidine ring. |
Synthesis of N-butyl-4-cyanopiperidine-1-carboxamide
A plausible and efficient synthetic route to N-butyl-4-cyanopiperidine-1-carboxamide involves a two-step process starting from the commercially available 4-cyanopiperidine. This approach leverages standard and well-documented organic reactions.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of N-butyl-4-cyanopiperidine-1-carboxamide.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on standard amide bond formation reactions.
Step 1: Synthesis of N-butyl-4-cyanopiperidine-1-carboxamide
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Reaction Setup: To a solution of 4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).
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Addition of Reagent: Cool the reaction mixture to 0 °C and add butyl isocyanate (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentration: Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-butyl-4-cyanopiperidine-1-carboxamide.
Causality Behind Experimental Choices:
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Aprotic Solvent (DCM): An aprotic solvent is chosen to prevent any side reactions with the highly reactive isocyanate.
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Triethylamine: This base is used to scavenge the HCl that would be generated if an alternative method using butylamine and a phosgene equivalent were employed, and to facilitate the reaction with the isocyanate.
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Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the isocyanate with atmospheric moisture.
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Aqueous Work-up and Purification: These standard procedures are necessary to remove unreacted starting materials, by-products, and the catalyst to obtain the final compound in high purity.
Potential Applications in Drug Development
While there is no specific literature on the biological activity of N-butyl-4-cyanopiperidine-1-carboxamide, the structural motifs present suggest several potential areas of application in drug discovery.
Diagram of Potential Therapeutic Applications
Caption: Potential therapeutic applications of N-butyl-4-cyanopiperidine-1-carboxamide.
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Central Nervous System (CNS) Disorders: The 4-cyanopiperidine moiety is a key structural feature in compounds targeting CNS receptors. For instance, derivatives of 4-anilinopiperidine are precursors to potent opioid analgesics like fentanyl.[5] The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets.
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Antiviral and Antiparasitic Agents: The N-butylcarboxamide group attached to the piperidine nitrogen can be considered a mimic of a substituted guanidine group, a common feature in biologically active natural products with antimicrobial and antiviral properties.[6] Furthermore, piperidine carboxamides have been identified as a class of potent and species-selective proteasome inhibitors with activity against Plasmodium falciparum, the parasite responsible for malaria.[7]
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Enzyme Inhibitors: The electrophilic nature of the nitrile carbon makes it a potential target for nucleophilic attack by active site residues of enzymes, suggesting a possible role as a covalent or non-covalent enzyme inhibitor. The overall shape and functionality of the molecule could allow it to fit into the active sites of various enzymes, such as kinases or proteases.
Conclusion and Future Directions
N-butyl-4-cyanopiperidine-1-carboxamide represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a foundational understanding of its structure, estimated properties, a viable synthetic strategy, and promising avenues for therapeutic application. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity in relevant assays. Such studies will be crucial in determining the true potential of N-butyl-4-cyanopiperidine-1-carboxamide as a lead compound in drug discovery programs.
References
- BenchChem. (2025). The Genesis and Evolution of Piperidine Carboxamides: A Technical Guide for Drug Development. BenchChem.
- MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- Gassama, A., & Diatta, A. (2015).
- PMC. (n.d.).
- Anonymous. (n.d.).
- ECHEMI. (n.d.). 91419-52-2, 1-Boc-4-cyanopiperidine Formula. ECHEMI.
- Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice.
- ChemicalBook. (n.d.). 1-Boc-4-cyanopiperidine synthesis. ChemicalBook.
- ChemicalBook. (2026). 1-Boc-4-cyanopiperidine | 91419-52-2. ChemicalBook.
- PubChem. (n.d.).
- Guidechem. (n.d.). 1-Boc-4-cyanopiperidine 91419-52-2 wiki. Guidechem.
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- BenchChem. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. BenchChem.
- PMC. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com.
- Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia.
- LookChem. (n.d.). Cas 91419-52-2,1-Boc-4-cyanopiperidine. LookChem.
- MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- BLD Pharm. (n.d.).
- Anonymous. (n.d.). Recent advances on cyclodepsipeptides: biologically active compounds for drug research.
- BenchChem. (n.d.). The Pivotal Role of Cyanamide in Modern Pharmaceutical Synthesis: A Technical Guide. BenchChem.
- ScienceOpen. (2025). Biologically active guanidine alkaloids. ScienceOpen.
- MDPI. (2022).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
